![molecular formula C23H18FN3O3S2 B11140008 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140008.png)
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a cyclopentyl ketone with a thioamide under acidic conditions.
Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This step may involve the condensation of a suitable pyridine derivative with a fluorophenoxy-substituted aldehyde.
Final assembly: The final step involves the coupling of the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or thioxo groups to alcohols or thiols, respectively.
Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or sulfoxides, while reduction may produce alcohols or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-bromophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation and functional group transformations. Key steps include:
- Cyclocondensation : Reacting thiazolidinone precursors with fluorophenoxy-substituted pyridopyrimidinone intermediates under reflux in anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the Z-isomer, confirmed by 1H NMR coupling constants and NOE experiments .
- Characterization : Use 13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify purity and structural identity .
Q. Basic: How is the structural identity of this compound confirmed experimentally?
A combination of spectroscopic and crystallographic techniques is essential:
- Spectroscopy : 1H and 13C NMR to assign proton environments and carbon frameworks, with attention to deshielded carbonyl (C=O) and thioxo (C=S) signals .
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and Z/E isomerism .
- Mass spectrometry : HRMS to confirm molecular ion peaks and fragmentation patterns .
Q. Advanced: How can researchers optimize Z-isomer selectivity during synthesis?
Optimization requires a systematic approach:
- Design of Experiments (DoE) : Use flow chemistry to control reaction parameters (temperature, residence time) and minimize side reactions .
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl2) enhance stereoselectivity .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify isomerization thresholds and quench reactions at optimal yields .
Q. Advanced: How should discrepancies between spectroscopic and crystallographic data be resolved?
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Perform variable-temperature NMR to detect exchange broadening or coalescence signals indicating conformational flexibility .
- Twinned Data Refinement : Use SHELXL ’s twin refinement tools to model overlapping electron density in crystallographic datasets .
- Complementary Techniques : Pair X-ray data with DFT-calculated NMR shifts to validate static vs. dynamic structural models .
Q. Advanced: What computational tools are suitable for modeling this compound’s molecular interactions?
- ORTEP-III : Visualize anisotropic displacement parameters and hydrogen-bonding networks in crystallographic data .
- WinGX Suite : Analyze molecular geometry (e.g., torsion angles, planarity) and generate publication-quality CIF reports .
- Docking Studies : Use SHELXPRO -derived structural data to predict binding affinities with biological targets (e.g., enzymes or receptors) .
Q. Advanced: How are anisotropic displacement parameters analyzed in crystallographic studies?
- Refinement in SHELXL : Apply the ANIS command to model anisotropic thermal motion, ensuring convergence via R-factor and Δ/σ thresholds .
- ORTEP Visualization : Represent displacement ellipsoids at 50% probability to identify regions of high flexibility (e.g., cyclopentyl or fluorophenoxy groups) .
- Validation Tools : Use PLATON (integrated in WinGX) to check for over-parameterization and validate ADPs against IUCr standards .
Q. Advanced: What strategies mitigate challenges in characterizing this compound’s tautomeric forms?
- Crystallographic Trapping : Grow crystals at low temperatures (< 200 K) to stabilize minor tautomers .
- Solid-State NMR : Compare solution-state and solid-state 15N NMR to detect tautomeric shifts .
- pH-Dependent Studies : Adjust solvent pH (e.g., using D2O/CD3OD mixtures) to shift tautomeric equilibria and observe distinct NMR signals .
Properties
Molecular Formula |
C23H18FN3O3S2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18FN3O3S2/c24-14-8-10-16(11-9-14)30-20-17(21(28)26-12-4-3-7-19(26)25-20)13-18-22(29)27(23(31)32-18)15-5-1-2-6-15/h3-4,7-13,15H,1-2,5-6H2/b18-13- |
InChI Key |
BYNBOJQTMMPJTL-AQTBWJFISA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=C(C=C5)F)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=C(C=C5)F)SC2=S |
Origin of Product |
United States |
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